3-isopropylquinazoline-2,4(1h,3h)-dione 3-isopropylquinazoline-2,4(1h,3h)-dione
Brand Name: Vulcanchem
CAS No.: 5943-91-9
VCID: VC13311856
InChI: InChI=1S/C11H12N2O2/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15)
SMILES: CC(C)N1C(=O)C2=CC=CC=C2NC1=O
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-isopropylquinazoline-2,4(1h,3h)-dione

CAS No.: 5943-91-9

Cat. No.: VC13311856

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-isopropylquinazoline-2,4(1h,3h)-dione - 5943-91-9

Specification

CAS No. 5943-91-9
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 3-propan-2-yl-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C11H12N2O2/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15)
Standard InChI Key PDLFMXPHMBAMMX-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=CC=CC=C2NC1=O
Canonical SMILES CC(C)N1C(=O)C2=CC=CC=C2NC1=O

Introduction

Structural Characteristics and Synthesis

Molecular Structure

The core structure of 3-isopropylquinazoline-2,4(1H,3H)-dione consists of a quinazoline ring system with two ketone moieties at positions 2 and 4. The isopropyl group at the 3-position introduces steric bulk, influencing both physicochemical properties and biological interactions . Key spectral data confirm its structure:

  • 1H NMR (500 MHz, DMSO-d6): δ 11.27 (brs, 1H), 7.92 (d, J=8.0 Hz, 1H), 7.63 (t, J=7.5 Hz, 1H), 7.20–7.14 (m, 2H), 5.17–5.12 (m, 1H), 1.44 (s, 3H), 1.43 (s, 3H) .

  • 13C NMR (100 MHz, DMSO-d6): δ 162.3, 150.2, 139.5, 134.9, 127.5, 122.4, 114.9, 114.3, 44.4, 19.3 .

  • HRMS: m/z calcd for C11H13N2O2 [M + H]+ 205.0972, found: 205.0970 .

Synthetic Routes

The synthesis of 3-isopropylquinazoline-2,4(1H,3H)-dione (6c) is achieved via a DMAP-catalyzed one-pot reaction using 2-amino-N-isopropylbenzamide and di-tert-butyl dicarbonate [(Boc)2O] under microwave irradiation . Key optimization parameters include:

ConditionCatalystSolventTemperatureTimeYield
Microwave (150°C)DMAPCH3CN150°C30 min92%
Room temperatureDMAPCH3CN25°C12 h59%

This method avoids transition metals, enhancing compatibility with pharmaceutical applications .

Pharmacological Activities

Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition

Quinazoline-diones, including 3-isopropyl derivatives, exhibit NHE-1 inhibitory activity, relevant for treating conditions like ischemia-reperfusion injury and hypertension . The isopropyl group enhances lipophilicity, potentially improving membrane permeability and target engagement .

Anti-Inflammatory and Antiplatelet Effects

3-Substituted quinazoline-diones reduce cytokine release (e.g., IL-6) and neutrophil infiltration in acute lung injury models . The isopropyl group’s steric effects may modulate interactions with inflammatory mediators .

Structure-Activity Relationships (SAR)

  • N-1 Substitution: Alkyl or aryl groups at N-1 enhance metabolic stability. For instance, N-methyl derivatives show improved bioavailability compared to unsubstituted analogs .

  • C-3 Substituents: Bulky groups like isopropyl increase lipophilicity, correlating with enhanced CNS penetration and antimicrobial activity .

  • C-6/C-7 Modifications: Electron-withdrawing groups (e.g., nitro) at C-7 improve anti-HCV activity (EC50: 6.4 μM) .

Applications in Drug Development

Zenarestat Synthesis

The DMAP-mediated protocol enables scalable synthesis of Zenarestat, an aldose reductase inhibitor, in 70% yield . This highlights the utility of 3-isopropylquinazoline-2,4(1H,3H)-dione derivatives as intermediates in producing therapeutics for diabetic complications.

Antiviral Agents

3-Hydroxyquinazoline-diones, including 10n and 10p, exhibit anti-HCV activity (EC50: <10 μM), surpassing ribavirin (EC50: 20.0 μM) . Structural analogs with isopropyl groups are under investigation for improved pharmacokinetics .

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